molecular formula C514CH12O6 B1675228 L-Glucose-1-14C CAS No. 10326-73-5

L-Glucose-1-14C

Cat. No.: B1675228
CAS No.: 10326-73-5
M. Wt: 182.15 g/mol
InChI Key: GZCGUPFRVQAUEE-DWWMMBOOSA-N
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Description

L-Glucose-1-14C is a radiolabeled form of L-glucose, where the carbon-1 position is labeled with the radioactive isotope carbon-14. L-Glucose is the L-isomer of glucose, which is an enantiomer of the more common D-glucose. This compound is primarily used in scientific research to trace and study metabolic pathways due to its radioactive labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Glucose-1-14C typically involves the incorporation of carbon-14 into the glucose molecule. One common method is the chemical synthesis starting from a precursor molecule that already contains the carbon-14 isotope. The process involves multiple steps of protection, deprotection, and functional group transformations to achieve the final labeled compound .

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle radioactive materials. The production involves the use of carbon-14 labeled precursors and follows stringent safety and regulatory guidelines to ensure the safe handling and disposal of radioactive waste .

Chemical Reactions Analysis

Types of Reactions: L-Glucose-1-14C undergoes various chemical reactions similar to those of D-glucose, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-Glucose-1-14C is extensively used in scientific research due to its radioactive labeling, which allows for the tracing of metabolic pathways. Some key applications include:

Mechanism of Action

The mechanism of action of L-Glucose-1-14C involves its incorporation into metabolic pathways where it behaves similarly to D-glucose. The radioactive carbon-14 allows researchers to trace its path through various biochemical reactions. The primary molecular targets include enzymes involved in glycolysis and the pentose phosphate pathway. The labeled carbon-14 enables the detection and quantification of metabolic intermediates and end products .

Comparison with Similar Compounds

Uniqueness: L-Glucose-1-14C is unique due to its L-configuration, which is less common in nature compared to the D-configuration. This uniqueness allows for specific studies on the stereochemistry of glucose metabolism and the differences in metabolic pathways between L- and D-isomers .

Properties

IUPAC Name

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy(114C)hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i1+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-DWWMMBOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([C@@H]([14CH]=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908301
Record name (1-~14~C)Hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10326-73-5
Record name L-Glucose-1-14C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10326-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glucose-1-14C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010326735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-~14~C)Hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Glucose-1-14C
Reactant of Route 2
L-Glucose-1-14C
Reactant of Route 3
L-Glucose-1-14C
Reactant of Route 4
L-Glucose-1-14C
Reactant of Route 5
L-Glucose-1-14C
Reactant of Route 6
L-Glucose-1-14C

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